molecular formula C11H15NO2 B7458258 N-(2-methylbenzyl)alanine

N-(2-methylbenzyl)alanine

Cat. No.: B7458258
M. Wt: 193.24 g/mol
InChI Key: WLPYJZDWLPIASA-UHFFFAOYSA-N
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Description

N-(2-Methylbenzyl)alanine is a synthetic alanine derivative characterized by a 2-methylbenzyl group substituted on the nitrogen atom of the amino acid backbone. The 2-methylbenzyl substituent introduces steric bulk and lipophilicity, which may influence receptor binding, metabolic stability, or pesticidal activity compared to simpler alanine derivatives .

Properties

IUPAC Name

2-[(2-methylphenyl)methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-5-3-4-6-10(8)7-12-9(2)11(13)14/h3-6,9,12H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPYJZDWLPIASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylbenzyl)alanine can be achieved through various methods. One common approach involves the Michael addition reaction of (S)-α-methylbenzylamine with glycine methyl ester in the presence of pentaerythritol tetraacrylate or trimethylolpropane triacrylate . This reaction is typically carried out under mild conditions, resulting in good yields of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the use of dendrimeric intermediates in a one-pot reaction. This method is advantageous due to its simplicity and efficiency, allowing for the large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(2-methylbenzyl)alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-methylbenzyl)alanine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)alanine involves its interaction with specific molecular targets and pathways. The compound is known to modulate enzyme activity by binding to the active site, thereby inhibiting or enhancing the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of N-Substituted Alanine Derivatives
Compound Substituent on N-Atom Molecular Weight Key Applications
N-(2-Methylbenzyl)alanine 2-Methylbenzyl ~207.26* Potential pharmaceuticals**
N-(2-Benzoylphenyl)alanine 2-Benzoylphenyl ~283.31 Anti-inflammatory agents
Metalaxyl Methoxyacetyl + 2,6-dimethylphenyl 279.33 Fungicide
Benalaxyl Phenylacetyl + 2,6-dimethylphenyl 325.38 Fungicide
2-Methyl-N-(2-phenylacetyl)alanine Phenylacetyl + α-methyl 221.25 Research compound

Estimated based on molecular formula. *Inferred from structural analogs in .

Anti-inflammatory Derivatives

N-(2-Benzoylphenyl)alanine derivatives exhibit anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes. However, their potency is significantly lower than indomethacin, with only two compounds showing 10% efficacy in a pleurisy model . The bulky 2-benzoylphenyl group may limit receptor accessibility compared to the smaller 2-methylbenzyl substituent, suggesting that this compound could offer improved binding kinetics in similar applications.

Medicinal Chemistry

The patent in highlights the use of a 2-methylbenzyloxy group in a quinoline-based acetamide compound, indicating its role in optimizing steric and electronic interactions with biological targets. This supports the hypothesis that this compound’s substituent could enhance selectivity in drug design.

Physicochemical Properties

Table 2: Key Properties of Selected Analogs
Compound LogP* (Predicted) Water Solubility Key Functional Groups
This compound ~1.8 Low Benzyl, methyl
Metalaxyl 1.92 330 mg/L Methoxyacetyl, dimethylphenyl
Benalaxyl 3.01 37 mg/L Phenylacetyl, dimethylphenyl
2-Methyl-N-(2-phenylacetyl)alanine 1.5 Moderate Phenylacetyl, α-methyl

*LogP values estimated via PubChem or computational tools.

The 2-methylbenzyl group in this compound likely confers moderate lipophilicity (LogP ~1.8), balancing membrane permeability and solubility. In contrast, benalaxyl’s higher LogP (3.01) correlates with its fungicidal persistence but poorer solubility .

Q & A

Q. What are the recommended synthetic routes for N-(2-methylbenzyl)alanine, and how do reaction conditions influence yield?

this compound can be synthesized via reductive alkylation of alanine with 2-methylbenzyl halides, using reagents like sodium cyanoborohydride in a buffered aqueous-organic solvent system (pH 7–8). Key variables include stoichiometric ratios (e.g., 1:1.2 alanine:benzyl halide) and temperature (25–40°C). Lower temperatures (<30°C) reduce byproducts like N,N-dialkylated species . Characterization via 1^1H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and LC-MS (to confirm molecular ion [M+H]+ at m/z 208.1) is critical for purity validation .

Q. How does the methyl substituent on the benzyl group affect the compound’s physicochemical properties?

The 2-methyl group increases lipophilicity (logP ~1.8 vs. ~1.2 for unsubstituted benzyl analog) and steric bulk, potentially altering solubility in aqueous buffers (e.g., PBS). This can be quantified via shake-flask experiments with octanol/water partitioning . Structural analogs like N-(3-chlorophenylacetyl)alanine show similar trends, where substituent position and electronegativity modulate solubility and reactivity .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • NMR : 13^{13}C NMR distinguishes between alanine’s α-carbon (~50 ppm) and the benzyl group’s quaternary carbons (~135–140 ppm).
  • IR : Amide I band (~1650 cm1^{-1}) confirms secondary amine formation.
  • HPLC : Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with UV detection at 254 nm resolve enantiomers using chiral mobile phases (e.g., β-cyclodextrin) .

Advanced Research Questions

Q. How can researchers optimize this compound’s binding affinity for target enzymes (e.g., aminotransferases)?

Structure-activity relationship (SAR) studies suggest:

  • Steric effects : The 2-methyl group may hinder binding in enzymes with narrow active sites (e.g., glutamate decarboxylase). Molecular docking (AutoDock Vina) can model steric clashes .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl, NO2_2) at the benzyl para position enhance inhibition potency (IC50_{50} ↓20–40% in analogs like N-(4-chlorobenzyl)alanine) .
  • Experimental validation : Competitive inhibition assays (e.g., Lineweaver-Burk plots) with purified enzymes quantify Ki_i values .

Q. How to resolve contradictions in metabolic stability data for this compound across in vitro models?

Discrepancies may arise from:

  • Enzyme source variability : Liver microsomes from different species (e.g., human vs. rat) exhibit divergent cytochrome P450 activity. Standardize models using human hepatocytes + CYP3A4/5 inhibitors .
  • Analytical sensitivity : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., 13^{13}C6_6-N-(2-methylbenzyl)alanine) to minimize matrix effects .
  • Data normalization : Express half-life (t1/2_{1/2}) relative to positive controls (e.g., propranolol) to control for inter-experimental variability .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

  • Coupling conditions : Use DIC/Oxyma Pure (0.5 M in DMF) instead of HOBt/DIC to reduce base-induced racemization.
  • Temperature : Perform couplings at 0–4°C to slow epimerization.
  • Monitoring : Analyze resin-bound intermediates via on-bead FT-IR for real-time racemization detection (amide II band shift) .

Methodological Guidance

Q. How to design a robust assay for studying this compound’s role in neurotransmitter modulation?

  • Cell culture : Use primary neuronal cultures (e.g., rat cortical neurons) treated with 10–100 μM compound.
  • Endpoint analysis : Measure GABA/glutamate levels via HPLC-ECD (electrochemical detection) with pre-column derivatization (o-phthalaldehyde) .
  • Controls : Include D-serine (NMDA receptor co-agonist) and competitive inhibitors (e.g., 5-methyl-DL-tryptophan) to confirm specificity .

Q. What computational tools are effective for predicting the metabolic fate of this compound?

  • Software : Schrödinger’s ADMET Predictor or StarDrop’s P450 Module to identify likely Phase I/II metabolites (e.g., hydroxylation at the benzyl group).
  • Validation : Compare in silico results with in vitro microsomal assays + high-resolution MS (e.g., Q-TOF) for fragment ion matching .

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